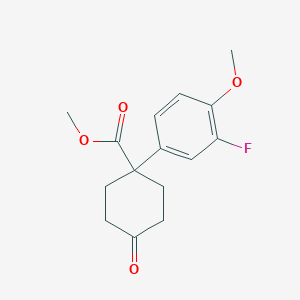

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Description

Methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a cyclohexanecarboxylate ester featuring a substituted phenyl ring at the 1-position of the cyclohexane scaffold. Its structure includes a 3-fluoro-4-methoxyphenyl substituent and a 4-oxocyclohexane core esterified with a methyl group. This compound belongs to a broader class of cyclohexanecarboxylate derivatives, which are often utilized as intermediates in pharmaceutical synthesis or as substrates for studying structure-activity relationships (SAR) in medicinal chemistry.

The synthesis of such compounds typically involves multi-step reactions starting from commercially available cyclohexanone derivatives. For example, related analogs like MCE-1 [(•)-3-ethynyl-3-methyl-6-oxocyclohexa-1,4-diene-carbonitrile] are synthesized in 12 steps from ethyl 4-oxocyclohexanecarboxylate . Similarly, derivatives with varied aryl substituents are synthesized via Michael addition reactions or nucleophilic substitutions .

Properties

CAS No. |

1385694-75-6 |

|---|---|

Molecular Formula |

C15H17FO4 |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H17FO4/c1-19-13-4-3-10(9-12(13)16)15(14(18)20-2)7-5-11(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

FLTXTEIESIXFRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Michael Condensation

Reactants :

-

3-Fluoro-4-methoxyphenylacetonitrile

-

Methyl acrylate

Conditions :

-

Solvent: tert-Butyl alcohol

-

Catalyst: Tetramethylammonium hydroxide (2 mol%)

-

Temperature: Reflux (≈100°C)

-

Time: 12–24 hours

The reaction yields dialkyl-4-cyano-4-(3-fluoro-4-methoxyphenyl)pimelate as an intermediate.

Cyclization

Conditions :

-

Base: Sodium hydride (2.5 equiv)

-

Solvent: Toluene

-

Temperature: Reflux (110°C)

-

Time: 6–8 hours

Cyclization forms methyl 5-cyano-5-(3-fluoro-4-methoxyphenyl)-2-oxocyclohexanecarboxylate .

Hydrolysis and Decarboxylation

Conditions :

-

Acid: Sulfuric acid (10% in acetic acid)

-

Temperature: Reflux (120°C)

-

Time: 4–6 hours

Decarboxylation eliminates the cyano group, yielding 4-(3-fluoro-4-methoxyphenyl)cyclohexanone .

Esterification

Reactants :

Conditions :

-

Acid catalyst: H₂SO₄ (2–5 mol%)

-

Temperature: Reflux (65–80°C)

-

Time: 12–24 hours

The final esterification achieves yields of 80–85% .

Direct Esterification of Carboxylic Acid Precursor

This route begins with the pre-formed carboxylic acid derivative, streamlining synthesis.

Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid

Method :

Esterification

Conditions :

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Microwave-Assisted Synthesis

Adapted from indole synthesis protocols, this method accelerates reaction kinetics.

Reaction Setup

Reactants :

-

3-Fluoro-4-methoxyphenylhydrazine HCl

-

Methyl 4-oxocyclohexanecarboxylate

Conditions :

Advantages :

Comparative Analysis of Methods

Optimized Experimental Protocols

Protocol for Method 2 (Highest Yield):

-

Dissolve 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid (10 mmol) in methanol (50 mL).

-

Add H₂SO₄ (0.5 mL) dropwise at 0°C.

-

Reflux at 80°C for 18 hours.

-

Concentrate in vacuo, purify via silica gel chromatography (hexane/EtOAc 7:3).

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid.

Reduction: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-hydroxycyclohexanecarboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of Methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate and its analogs:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) increase molecular polarity and may enhance binding to biological targets. For instance, the 3-fluoro-4-methoxy substituent in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for drug discovery .

- Molecular Weight : Derivatives with halogens (Cl, Br) or nitro groups have higher molecular weights, impacting solubility and bioavailability. The dichlorophenyl analog (301.17 g/mol) is less soluble than the dimethoxyphenyl derivative (278.30 g/mol) .

- Synthesis Complexity : Compounds like MCE-1 require 12-step syntheses , whereas analogs with simpler substituents (e.g., 4-chlorophenyl) are more accessible commercially .

Biological Activity

Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅FNO₃

- Molecular Weight : 251.26 g/mol

- IUPAC Name : this compound

The compound features a cyclohexane ring with a carboxylate group and a substituted phenyl group, which contributes to its reactivity and potential pharmacological effects.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit notable pharmacological effects, including:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth, particularly in models of breast and prostate cancers.

- Anti-inflammatory Properties : The presence of the fluorine atom may enhance anti-inflammatory effects by modulating cytokine production.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Binding : The phenyl group may interact with specific receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study published in Cancer Research evaluated the efficacy of similar compounds on tumor cell lines. Results indicated that methyl derivatives significantly reduced cell viability in breast cancer cells, with an IC50 value of approximately 25 µM.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a related compound was administered to mice. The study found a reduction in edema and pro-inflammatory cytokine levels, suggesting that the compound could be effective in treating inflammatory diseases.

Comparative Analysis

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₅FNO₃ | Fluorinated phenyl group | Antitumor, anti-inflammatory |

| Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₄BrFO₃ | Bromo-fluoro substitution | Potential antimicrobial |

| Methyl 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylate | C₁₃H₁₄O₄ | Methoxy substitution | Antitumor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate, and how are reaction conditions optimized?

- Methodology : A multi-step synthesis is typically employed, starting with functionalized cyclohexanecarboxylate precursors. Key steps include:

Michael Addition : Ethyl acetoacetate reacts with substituted chalcones under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone intermediates .

Fluorination and Methoxylation : The trifluoromethyl or fluorophenyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling, requiring precise temperature control (reflux conditions) and solvent selection (e.g., DMF or THF) .

Esterification : Final carboxylation is achieved using methanol under acidic or catalytic conditions .

- Optimization : Reaction yields depend on reagent stoichiometry, solvent polarity, and temperature. For example, extended reflux durations (8–12 hours) improve cyclization efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine coupling patterns and methoxy group integration) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ = 295.12) and fragmentation pathways .

- X-ray Crystallography : Used to resolve cyclohexane ring conformations (e.g., half-chair vs. envelope puckering) and substituent spatial arrangements .

Advanced Research Questions

Q. What are the mechanistic implications of the fluorine and methoxy substituents on reactivity and biological activity?

- Electronic Effects :

- The 3-fluoro group acts as a strong electron-withdrawing moiety, enhancing electrophilic reactivity at the cyclohexanone carbonyl, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies) .

- The 4-methoxy group provides steric hindrance and modulates solubility via hydrophobic interactions, critical for ligand-receptor binding .

- Biological Relevance : Fluorine’s electronegativity improves metabolic stability, while methoxy groups enhance membrane permeability, making the compound a candidate for kinase inhibitor development .

Q. How do crystallographic data resolve conformational ambiguities in the cyclohexanone ring, and what software is recommended for refinement?

- Crystallographic Insights :

- The cyclohexanone ring adopts a half-chair conformation in most derivatives, with puckering parameters (Q, θ, φ) calculated using Cremer-Pople analysis .

- Substituent dihedral angles (e.g., 76.4°–89.9° between aryl rings) influence packing stability via weak C–H···O interactions .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR chemical shifts (e.g., unexpected splitting of methoxy protons) may arise from dynamic rotational barriers. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.